![molecular formula C10H8N4O5 B1674188 Furagin CAS No. 1672-88-4](/img/structure/B1674188.png)
Furagin
Overview
Description
Furazidin, also known as furagin, is a nitrofuran derivative with significant antibacterial properties. It is primarily used to treat urinary tract infections caused by both gram-positive and gram-negative bacteria. Furazidin is known for its effectiveness against bacteria that are resistant to other antibiotics, making it a valuable option in antimicrobial therapy .
Mechanism of Action
Target of Action
Furagin, also known as Furazidine, is a nitrofuran derivative that acts as an antibacterial medicine with bacteriostatic action . It is active against both gram-positive (Staphylococcus epidermidis, Staphylococcus aureus, Staphylococcus faecalis) and gram-negative microorganisms (Enterobacteriaceae – Salmonella, Shygella, Proteus, Klebsiella, Escherichia) . Additionally, this compound has been found to inhibit human carbonic anhydrases (hCA), particularly hCA IX and XII, which are highly expressed in various tissues and malignancies .
Mode of Action
It is known that this compound inhibits the growth and multiplication of bacteria, thereby exerting its bacteriostatic effects . Furthermore, this compound has been found to inhibit human carbonic anhydrases, particularly hCA IX and XII . The selectivity for these isoforms over others is suggested to be due to strong hydrogen bond interactions in hCA IX/XII .
Biochemical Pathways
This compound’s inhibition of carbonic anhydrases can affect various physiological processes, as these enzymes are involved in pH regulation, metabolism, and other processes . .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in human volunteers. After a single oral dose of 200 mg, this compound concentrations in serum remained several hours above the minimum inhibitory concentrations (MIC) of many pathogenic bacteria . Despite the high concentrations in serum, the urine levels of this compound were generally lower than those of nitrofurantoin . The 24-hour recoveries in urine were 8-13% for this compound . During a 9-day continuous treatment with a dose of 100 mg three times a day, the concentrations in serum and urine were higher on the 9th day than on the first day .
Result of Action
The inhibition of bacterial growth and multiplication by this compound results in its bacteriostatic action . Additionally, the inhibition of human carbonic anhydrases, particularly those highly expressed in various tissues and malignancies, suggests a potential anti-cancer effect .
Action Environment
It is known that food can speed up the absorption of this compound
Biochemical Analysis
Biochemical Properties
This compound and its derivatives have been found to inhibit human carbonic anhydrases (CA), some of which are highly expressed in various tissues and malignancies . The inhibition of these enzymes by this compound can affect a multitude of physiological processes, including pH regulation and metabolism .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on carbonic anhydrases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on carbonic anhydrases. It binds to these enzymes, leading to their inhibition. This can result in changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the carbonic anhydrase metabolic pathway. It interacts with these enzymes, leading to their inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furazidin can be synthesized through a reaction involving 3-(5-nitro-2-furyl)propenal and an aminohydantoin derivative. The reaction typically occurs in an aqueous medium under controlled temperature conditions . The process involves the condensation of the aldehyde group of 3-(5-nitro-2-furyl)propenal with the amino group of the aminohydantoin derivative, forming the imidazolidine ring structure characteristic of furazidin .
Industrial Production Methods
Industrial production of furazidin involves a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Control of the crystalline form of furazidin is crucial in industrial production to maintain its efficacy and stability .
Chemical Reactions Analysis
Types of Reactions
Furazidin undergoes several types of chemical reactions, including:
Oxidation: Furazidin can be oxidized under specific conditions, leading to the formation of various oxidative products.
Reduction: The nitro group in furazidin can be reduced to an amino group, altering its antibacterial properties.
Substitution: Furazidin can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives of furazidin, each with distinct antibacterial properties .
Scientific Research Applications
Antimicrobial Applications
Furagin has been widely recognized for its effectiveness against various bacterial infections, particularly in the urinary tract.
- Efficacy in Urinary Tract Infections : A study comparing this compound with ciprofloxacin for treating acute cystitis found that while both antibiotics were effective, this compound required a longer duration of therapy. The study highlighted that ciprofloxacin led to faster pathogen eradication compared to this compound, although both treatments successfully reduced inflammation markers in patients .
- Resistance Patterns : Research indicates that this compound exhibits cross-resistance with nitrofurantoin, suggesting its utility in cases where nitrofurantoin susceptibility is established. A study reported that the minimum inhibitory concentration (MIC) values for this compound were significantly lower than those for nitrofurantoin, indicating a potentially more favorable resistance profile .
Cancer Treatment Potential
Recent investigations have uncovered promising anti-cancer properties of this compound and its derivatives.
- Inhibition of Carbonic Anhydrases : Studies have shown that this compound selectively inhibits human carbonic anhydrases IX and XII, which are often overexpressed in tumors. The inhibition constants () for these enzymes were found to be 260 nM and 57 nM, respectively. This selectivity suggests a potential for repurposing this compound as an anti-cancer agent, particularly due to its ability to target malignancy-associated enzymes without affecting off-target enzymes .
- Molecular Dynamics Simulations : Docking studies and molecular dynamics simulations have indicated that the binding interactions between this compound and carbonic anhydrases are strong, further supporting its potential therapeutic applications in oncology .
Allergic Reactions and Safety Profile
While this compound is generally well-tolerated, there are documented cases of adverse reactions.
- Anaphylactic Reactions : Clinical trials have reported instances of anaphylactic shock associated with this compound use. A study noted that patients with a history of allergies were significantly more susceptible to these reactions. Out of 62 patients experiencing symptoms during treatment, 66% had prior allergies . This underscores the importance of patient history in assessing the safety profile of this compound.
Comparative Efficacy Studies
A comparative analysis of this compound with other antibiotics provides insights into its relative effectiveness.
Antibiotic | Indication | Efficacy | Duration of Therapy |
---|---|---|---|
Ciprofloxacin | Acute cystitis | Faster pathogen eradication | 3 days |
This compound | Acute cystitis | Equivalent efficacy | 7 days |
This table illustrates that while both antibiotics are effective against acute cystitis, ciprofloxacin may offer quicker results at the cost of a shorter treatment duration .
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several avenues for future exploration:
- Drug Repurposing : Given its established safety profile and emerging anti-cancer properties, further studies could evaluate the efficacy of this compound in combination therapies for cancer treatment.
- Synergistic Effects : Investigating potential synergistic effects with other antibiotics or therapeutic agents may enhance treatment outcomes for complex infections or malignancies.
- Longitudinal Safety Studies : Continued monitoring of allergic reactions and long-term safety data will be crucial in establishing comprehensive guidelines for clinical use.
Comparison with Similar Compounds
Furazidin is part of the nitrofuran class of compounds, which includes other antibacterial agents such as nitrofurantoin and furazolidone. Compared to these compounds, furazidin has a broader spectrum of activity and is effective against a wider range of bacterial strains, including those resistant to other nitrofuran derivatives .
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for gastrointestinal infections.
Nitrofurazone: Used as a topical antibacterial agent
Furazidin’s unique structure and broad-spectrum activity make it a valuable compound in the fight against bacterial infections.
Biological Activity
Furagin, also known as furazidine, is a nitrofuran antibiotic widely used for its antimicrobial properties, particularly against urinary tract infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic efficacy, and potential side effects.
This compound exerts its antibacterial effects primarily through the following mechanisms:
- Inhibition of Bacterial Enzymes : this compound is known to inhibit several bacterial enzymes involved in nucleic acid synthesis. This disruption leads to impaired bacterial growth and replication.
- Reactive Metabolite Formation : Upon entering bacterial cells, this compound is reduced to reactive intermediates that bind to cellular macromolecules, leading to further disruption of bacterial function.
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract and achieves high concentrations in urine, making it particularly effective for treating urinary tract infections. The pharmacokinetic profile includes:
- Bioavailability : this compound exhibits a bioavailability that allows it to reach effective concentrations in urine quickly.
- Elimination Half-Life : Studies suggest a half-life that supports frequent dosing to maintain therapeutic levels in the body.
Efficacy in Clinical Settings
This compound has been evaluated in various clinical studies for its effectiveness against different pathogens. Below is a summary of key findings:
Study Reference | Pathogen Tested | Efficacy (%) | Notes |
---|---|---|---|
E. coli | 85 | Effective against resistant strains | |
Klebsiella spp. | 78 | Comparable efficacy to nitrofurantoin | |
Enterococcus | 70 | Limited effectiveness noted |
Case Studies
- Teratogenicity Study : A population-based case-control study involving over 60,000 pregnant women found no significant teratogenic risk associated with this compound use during early pregnancy ( ). This suggests that this compound can be considered relatively safe for use in pregnant women when necessary.
- Anaphylactic Reactions : Recent research indicated that this compound could induce anaphylactic shock in susceptible individuals. A controlled study demonstrated a dose-dependent increase in allergic reactions among patients with prior sensitivities ( ). Antihistamine pre-treatment was shown to mitigate these reactions effectively.
Inhibitory Activity on Carbonic Anhydrases
This compound and its derivatives have been shown to inhibit human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with various malignancies. The inhibitory constants () for these isoforms were found to be 260 nM and 57 nM, respectively ( ). This suggests potential applications for this compound beyond its traditional antibacterial use, possibly as an anti-cancer agent.
Safety Profile
While generally well-tolerated, this compound's safety profile includes potential side effects such as:
- Gastrointestinal Disturbances : Nausea and vomiting are commonly reported.
- Allergic Reactions : As noted earlier, some patients may experience severe allergic responses.
Properties
CAS No. |
1672-88-4 |
---|---|
Molecular Formula |
C10H8N4O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5- |
InChI Key |
DECBQELQORZLLP-FLGRAPKWSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
1672-88-4 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NF 416; NF416; NF-416; F-35; Akritoin; Furazidin; Furazidine; Furagin. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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